molecular formula C16H12N2O4 B2880594 5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione CAS No. 304896-41-1

5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione

Cat. No.: B2880594
CAS No.: 304896-41-1
M. Wt: 296.282
InChI Key: JTKIZRWVKQEKAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar furan derivatives has been reported in the literature . For instance, a mixture of 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbohydrazide and the appropriate maleic anhydride or phthalic anhydride was heated under reflux in glacial acetic acid for 2 hours . The reaction mixture was then left to cool to room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques . For example, the InChI code for a related compound, 2-Morpholin-4-yl-5-(5-p-tolyl-furan-2-ylmethylene)-thiazol-4-one, is 1S/C19H18N2O3S/c1-13-2-4-14 (5-3-13)16-7-6-15 (24-16)12-17-18 (22)20-19 (25-17)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3/b17-12- .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the molecular weight of 2-Morpholin-4-yl-5-(5-p-tolyl-furan-2-ylmethylene)-thiazol-4-one is 354.43 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione is a crucial intermediate in synthesizing diverse heterocyclic compounds that possess potential biological activities. Its derivatives are synthesized through reactions with binucleophilic reagents, leading to compounds with pyrimidine and pyridazine structures, similar to nitrogen-containing bases of the pyrimidine series. These synthetic processes are optimized for producing compounds demonstrating pronounced plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).

Fluorescent Probes Development

Another significant application involves the synthesis and photophysical evaluation of modified nucleoside analogues, where a furan derivative is linked to nucleosides, showing promise as responsive fluorescent probes in nucleic acids. These furan-modified oligonucleotides form stable duplexes and exhibit favorable fluorescent features, highlighting their potential in biological imaging and diagnostics (Greco & Tor, 2007).

Photophysical and Electronic Properties

Furan derivatives, including this compound, are explored for their photophysical and electronic properties. Studies on similar compounds have shown distinct differences in absorption, emission, and quantum efficiency, depending on the nucleoside class, making them suitable for use as responsive fluorescent probes in nucleic acids and offering insights into the development of novel optical materials (Greco & Tor, 2007).

Antimicrobial and Antitubercular Agents

Derivatives of this compound have been evaluated for their antibacterial activities, with some showing significant activities against various bacterial strains such as Neisseria gonorrhoeae and Staphylococcus aureus. This highlights their potential as scaffolds for developing new antibacterial agents, contributing to the fight against resistant bacterial infections (Verbitskiy et al., 2017).

Properties

IUPAC Name

5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9-2-4-10(5-3-9)13-7-6-11(22-13)8-12-14(19)17-16(21)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKIZRWVKQEKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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